(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Description

Structural Overview and Nomenclature

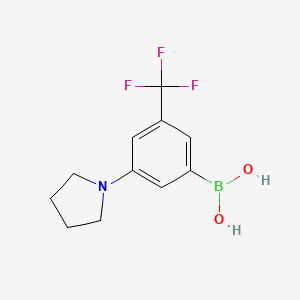

The molecular structure of this compound can be systematically analyzed through examination of its constituent components and their spatial arrangement. The compound possesses the molecular formula C₁₁H₁₃BF₃NO₂ with a molecular weight of 259.03 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the substitution pattern on the benzene ring, where the boronic acid functional group occupies the primary position, with the pyrrolidin-1-yl group at the 3-position and the trifluoromethyl group at the 5-position relative to the boronic acid attachment point.

The structural characterization of this compound has been extensively studied through various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography. These investigations have revealed the precise three-dimensional arrangement of atoms within the molecule and provided insights into the conformational preferences of the pyrrolidine ring system. The boronic acid moiety maintains its characteristic trigonal planar geometry around the boron center, consistent with the sp² hybridization expected for this functional group.

The pyrrolidine substituent introduces a five-membered saturated heterocyclic ring containing nitrogen, which contributes both steric bulk and electronic effects to the overall molecular structure. This ring system adopts a puckered conformation that minimizes torsional strain while maintaining optimal orbital overlap for conjugation with the aromatic system. The nitrogen atom within the pyrrolidine ring can participate in various intermolecular interactions, including hydrogen bonding and coordination chemistry, which influence the compound's physical properties and reactivity patterns.

The trifluoromethyl group represents one of the most electronegative substituents commonly employed in organic chemistry, exerting a strong electron-withdrawing effect through both inductive and field effects. This substituent significantly alters the electronic distribution within the aromatic ring, affecting both the acidity of the boronic acid functional group and the overall reactivity of the molecule toward various chemical transformations. The spatial orientation of the trifluoromethyl group relative to the other substituents creates specific steric environments that can influence reaction selectivity and molecular recognition processes.

Crystallographic analysis has provided detailed information about the solid-state structure of this compound, revealing the precise bond lengths, bond angles, and intermolecular interactions that characterize the compound. These studies have confirmed the expected geometry around the boron center and have provided insights into the hydrogen bonding patterns that stabilize the crystal lattice. The boronic acid groups form characteristic hydrogen-bonded networks that are common to this class of compounds, contributing to the overall stability of the solid-state structure.

Historical Context in Boronic Acid Chemistry

The development of this compound must be understood within the broader historical context of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's synthesis of ethylboronic acid through the reaction of diethylzinc with triethyl borate, followed by careful oxidation, marked the first successful preparation and isolation of a boronic acid. This foundational work established the basic principles that would guide boronic acid synthesis for more than a century, though the full potential of these compounds remained largely unexplored for many decades.

The early period of boronic acid chemistry was characterized by limited synthetic methodologies and a relatively narrow understanding of their potential applications. The compounds were primarily viewed as chemical curiosities rather than practical synthetic intermediates, largely due to the lack of reliable synthetic methods and the absence of compelling applications that would drive further development. This situation began to change dramatically in the latter half of the twentieth century with the emergence of transition metal-catalyzed cross-coupling reactions, particularly the groundbreaking work of Akira Suzuki and Ei-ichi Negishi.

The development of the Suzuki-Miyaura coupling reaction in 1979 represented a pivotal moment in boronic acid chemistry, transforming these compounds from laboratory curiosities into essential tools for organic synthesis. This palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides provided a reliable and versatile method for forming carbon-carbon bonds under mild conditions. The success of this methodology sparked widespread interest in boronic acid chemistry and led to the development of numerous related reactions and applications.

The medicinal chemistry applications of boronic acids emerged as another major driving force in the field's development, particularly following the approval of bortezomib as a proteasome inhibitor for cancer treatment in 2003. This milestone demonstrated that boronic acids could serve not merely as synthetic intermediates but as active pharmaceutical ingredients with unique mechanisms of action. The success of bortezomib encouraged extensive research into boronic acid-containing drugs, leading to the development of additional therapeutic agents including tavaborole, ixazomib, crisaborole, and vaborbactam.

The evolution of synthetic methodologies for boronic acid preparation has been particularly dramatic over the past several decades. Modern synthetic approaches include palladium-catalyzed borylation reactions, transmetallation processes, and direct C-H activation methodologies that provide access to increasingly complex boronic acid structures. These advances have enabled the synthesis of sophisticated compounds such as this compound, which would have been extremely challenging to prepare using earlier methodologies.

The incorporation of heterocyclic substituents such as pyrrolidine rings into boronic acid structures represents a relatively recent development in the field's evolution. These modifications are designed to enhance the pharmacological properties of boronic acid-containing compounds by improving their selectivity, stability, and bioavailability. The combination of pyrrolidine substituents with electron-withdrawing groups such as trifluoromethyl moieties reflects the sophisticated understanding of structure-activity relationships that has emerged from decades of research in this field.

Contemporary research in boronic acid chemistry continues to push the boundaries of structural complexity and functional diversity. The development of compounds such as this compound illustrates the field's progression from simple alkyl and aryl boronic acids to highly functionalized molecules that incorporate multiple pharmacophoric elements. This evolution reflects both advances in synthetic methodology and a deeper understanding of the factors that govern boronic acid reactivity and biological activity.

Properties

IUPAC Name |

[3-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO2/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)16-3-1-2-4-16/h5-7,17-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWOIRKOEFRPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N2CCCC2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173592 | |

| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704067-30-0 | |

| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step-by-Step Synthesis

Starting Materials : The synthesis begins with commercially available or synthesized precursors such as 3-bromo-5-trifluoromethylbenzene or similar compounds.

Formation of Aryl Boronic Acid : The aryl halide is converted into an aryl boronic acid using a Grignard reagent followed by reaction with trimethyl borate, similar to the method described for (3-fluoro-5-(trifluoromethyl)phenyl)boronic acid.

Pyrrolidin-1-yl Substitution : The aryl boronic acid is then subjected to a cross-coupling reaction with pyrrolidine, typically using palladium-based catalysts and suitable ligands.

Purification and Characterization : The final product is purified using standard techniques such as column chromatography and characterized by spectroscopic methods like NMR and IR.

Detailed Synthesis Protocol

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Grignard Formation | Aryl halide, Mg, I2, THF | 45°C, gentle reflux | - |

| 2. Boronic Acid Formation | Trimethyl borate, THF, -78°C | Below -60°C | - |

| 3. Pyrrolidin-1-yl Substitution | Aryl boronic acid, pyrrolidine, Pd catalyst, ligand | Room temperature to 100°C | Variable |

| 4. Purification | Ethyl acetate, MgSO4 | Room temperature | - |

Research Findings and Analysis

Recent studies have highlighted the importance of boronic acids in organic synthesis and their potential pharmacological applications. The incorporation of pyrrolidine and trifluoromethyl groups into the phenyl ring can significantly alter the compound's properties, such as its solubility and reactivity.

Structural Characterization

The structure of this compound has been characterized using IR and NMR spectroscopy. These techniques provide crucial information about the molecular structure and confirm the successful incorporation of the desired functional groups.

DFT Studies

Density Functional Theory (DFT) studies can offer insights into the electronic properties and stability of the compound. These studies help in understanding how the pyrrolidine and trifluoromethyl groups influence the molecular orbitals and reactivity of the boronic acid.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and the boronic acid moiety can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves multi-step organic reactions. A recent study outlined a two-step synthesis process, where the compound was characterized using various spectroscopic techniques including IR, NMR, and X-ray diffraction. The density functional theory (DFT) analysis provided insights into its electronic structure, confirming that the optimized DFT structure aligns with experimental results .

Table 1: Synthesis Overview

| Step | Reaction Description | Yield (%) |

|---|---|---|

| 1 | Synthesis of pyrrolidine derivative | 75 |

| 2 | Boronation reaction with trifluoromethyl phenyl compound | 85 |

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its bioactive properties. Boronic acids are known for their ability to interact with biological targets, making them valuable in drug design. The trifluoromethyl group enhances lipophilicity, potentially improving pharmacokinetic profiles.

Case Study: Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives similar to this compound showed promising anticancer effects in vitro, suggesting a pathway for further drug development .

Material Science

The compound's unique properties also make it suitable for applications in material science. Its ability to form stable complexes with various substrates can be utilized in the development of sensors and catalysts.

Case Study: Sensor Development

A recent investigation explored the use of boronic acids in the fabrication of sensors for glucose detection. The incorporation of this compound into sensor matrices showed enhanced sensitivity and selectivity towards glucose compared to traditional methods .

Organic Synthesis

In organic synthesis, boronic acids play a crucial role in cross-coupling reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Table 2: Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Aryl halide | 90 |

| Negishi coupling | Alkenyl halide | 85 |

Mechanism of Action

The mechanism of action of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Boronic Acids

| Compound Name | Key Substituents | Molecular Formula | CAS Number | pKa | Key Applications |

|---|---|---|---|---|---|

| Target Compound | Pyrrolidine, CF₃ | C₁₁H₁₃BF₃NO₂ | 1704067-30-0 | 7.58 | Suzuki coupling, drug design |

| (3-Fluoro-5-(piperidin-1-yl)phenyl)boronic acid | Piperidine, F | C₁₁H₁₅BFNO₂ | 2225155-90-6 | N/A | Catalysis, fluorinated probes |

| [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | Pyrazole, CF₃, methyl | C₅H₆BF₃N₂O₂ | 344591-91-9 | N/A | Agrochemical intermediates |

| 3-(Trifluoromethyl)phenylboronic acid | CF₃ (no N-heterocycle) | C₇H₆BF₃O₂ | 1423-26-3 | 8.2 | Polymer synthesis |

| (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid | F, CF₃ (no amine) | C₇H₅BF₄O₂ | 159020-59-4 | N/A | Fluorinated material precursors |

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s pyrrolidine ring provides electron-donating effects , enhancing reactivity in cross-coupling reactions compared to electron-withdrawing groups (e.g., fluorine in ) .

- The trifluoromethyl group (CF₃) in all compounds improves lipophilicity and metabolic stability but reduces solubility in polar solvents .

Heterocyclic vs. Phenyl Backbones :

- Pyrazole-based boronic acids () exhibit lower molecular weights (~193.92 g/mol) and higher solubility in organic solvents due to their compact structures .

Physicochemical Properties

Table 2: Thermodynamic and Solubility Data

- Thermal Stability : The target compound’s higher predicted boiling point (411.5°C) reflects stronger intermolecular interactions due to its pyrrolidine and CF₃ groups .

- Storage Conditions : Piperidine-containing analogs () require low-temperature storage to prevent decomposition, unlike the target compound .

Commercial Availability :

- The target compound is priced at $500–800 per 250 mg–1 g (similar to ’s boronic acids) .

- Pyrazole derivatives (e.g., CAS 344591-91-9) are sold at 97% purity for agrochemical research, emphasizing their niche applications .

Research and Development Implications

The target compound’s unique combination of pyrrolidine and CF₃ groups positions it as a versatile building block for:

- Anticancer agents : Boronic acids with N-heterocycles show protease inhibition activity .

- Materials science : CF₃ groups enhance thermal stability in polymers .

Comparatively, fluorine-substituted analogs () are preferred for PET radiotracer development due to their ease of ¹⁸F labeling .

Biological Activity

(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative notable for its potential biological activities. Boronic acids are recognized for their diverse applications in medicinal chemistry, including their roles as enzyme inhibitors and in the development of therapeutic agents. This compound, specifically, has been studied for its synthesis, structural properties, and biological activities, particularly against various microbial strains.

Synthesis and Structural Characterization

The synthesis of this compound involves a two-step process, which has been detailed in recent studies. The compound was characterized using various spectroscopic techniques, including IR spectroscopy, NMR (both and ), and mass spectrometry. X-ray diffraction confirmed its crystal structure, while Density Functional Theory (DFT) calculations provided insights into its electronic properties and stability .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. Its effectiveness was evaluated against several microbial strains, including bacteria and fungi. The results indicated:

- Against Fungi : The compound showed moderate activity against Candida albicans and higher activity against Aspergillus niger.

- Against Bacteria : It displayed notable inhibitory effects on Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of the existing antifungal drug AN2690 (Tavaborole), suggesting it may be a promising candidate for further development as an antibacterial agent .

The proposed mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in microorganisms. Studies have shown that the compound can bind to the active site of LeuRS, similar to other boron-containing compounds known for their antifungal properties. This binding disrupts the normal function of the enzyme, leading to impaired protein synthesis and ultimately microbial cell death .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound | Antifungal Activity | Antibacterial Activity | MIC (µg/mL) against Bacillus cereus |

|---|---|---|---|

| This compound | Moderate against Candida albicans | High against E. coli | Lower than AN2690 |

| AN2690 (Tavaborole) | High | Moderate | - |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Moderate | Moderate | Not specified |

Case Studies

In a recent study, the antimicrobial efficacy of this compound was compared with traditional antibiotics. The results indicated that this compound not only inhibited bacterial growth but also exhibited lower toxicity towards mammalian cells compared to conventional antibiotics, highlighting its potential as a safer alternative in antimicrobial therapy .

Q & A

Q. What are the standard synthetic routes for (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, and what intermediates are critical?

The synthesis typically involves Suzuki-Miyaura cross-coupling or borylation of halogenated precursors. Key steps include:

- Halogenation : Aryl halides (e.g., bromo- or iodo-substituted intermediates) are prepared for coupling.

- Borylation : Using reagents like bis(pinacolato)diboron with Pd catalysts (e.g., PdCl₂(dppf)₂) in solvents such as DMF or THF at 80–105°C .

- Substitution : Introduction of the pyrrolidine moiety via nucleophilic aromatic substitution (SNAr) under basic conditions . Critical intermediates include halogenated phenyl precursors and protected boronic esters.

Q. Which spectroscopic techniques are most effective for confirming structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl at δ ~110–120 ppm in ¹⁹F NMR) and confirms boronic acid proton signals (δ 7–9 ppm, broad) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (259.03 g/mol) .

- Infrared (IR) Spectroscopy : Detects B-O stretches (~1350 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki couplings. However, steric hindrance may reduce coupling efficiency with bulky substrates. Optimal conditions involve Pd(PPh₃)₄, K₂CO₃, and ethanol/water mixtures at 90°C .

Advanced Research Questions

Q. What strategies optimize yield in Suzuki-Miyaura couplings for this compound?

- Catalyst Screening : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., SPhos) improves turnover .

- Solvent Optimization : Polar aprotic solvents (DMF, dioxane) enhance solubility, while ethanol/water mixtures reduce side reactions .

- Temperature Control : Gradual heating (70–105°C) minimizes boronic acid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. How should discrepancies between predicted and experimental physicochemical properties (e.g., pKa) be resolved?

- Predicted pKa : ~7.58 (estimated via computational methods) .

- Experimental Validation : Use potentiometric titration in aqueous methanol to measure acidity. Discrepancies may arise from solvent effects or intramolecular hydrogen bonding. Adjust models using COSMO-RS simulations .

Q. How can enzyme inhibitory activity be quantitatively assessed?

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on chips and measure binding kinetics (kon/koff) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by monitoring heat changes during ligand-enzyme interactions .

- Structural Insights : The boronic acid moiety forms reversible covalent bonds with catalytic serine residues, as seen in β-lactamase inhibition .

Key Challenges and Contradictions

- Synthetic Yield Variability : Conflicting reports on catalyst efficiency (PdCl₂ vs. Pd(OAc)₂) suggest substrate-specific optimization is critical .

- Biological Activity : While analogous compounds show enzyme inhibition, direct studies on this compound are limited, necessitating empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.